![molecular formula C13H11NO2 B084988 Phenyl anthranilate CAS No. 10268-69-6](/img/structure/B84988.png)
Phenyl anthranilate
Overview
Description
Synthesis Analysis
Phenyl anthranilate can be synthesized through various chemical reactions, with methods often involving the cyclization of precursors such as phenacyl anthranilate. For example, the preparation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline from phenacyl anthranilate and ammonium acetate under specific conditions demonstrates one such synthesis pathway (Hradil et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, the gas and solid-phase structures of 1,8-Bis(phenylethynyl)anthracene, a related compound, have been determined using a combination of techniques, highlighting the importance of dispersion interactions in its solid-state structure (Lamm et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming complex structures with metals and participating in cascade reactions to construct quinoline derivatives. For example, the Cu(II)/Ag(I)-catalyzed cascade reaction of anthranils with sulfonylhydrazone demonstrates the compound's reactivity and its ability to form new C-C, C-N, and C-S bonds in a single step (Wang et al., 2018).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Studies focusing on the solid-state protection of anthranilic acid and related compounds provide insights into these properties, emphasizing the role of phenylboronic acid in forming protected products without the need for catalysts or auxiliaries (Kaupp et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are integral to its applications in various fields. The study of anthranilate synthase-anthranilate 5-phosphoribosylpyrophosphate phosphoribosyltransferases from Salmonella typhimurium, for example, sheds light on the enzymatic processes involved in its biosynthesis and the properties of the enzyme complex responsible for these reactions (Grove & Levy, 1976).
Scientific Research Applications
TRP Channel Blockers : Phenyl anthranilate derivatives, specifically fenamates, are used as non-steroid anti-inflammatory drugs for pain treatment and have been reported to interfere with cellular volume regulation in TRP channels TRPM3 and TRPV4 (Klose et al., 2011).
Chemical Repellents : Anthranilate derivatives have been studied for their use as bird repellents. The effectiveness of these repellents is associated with their molecular structure, specifically the presence of an electron-donating group in resonance with an electron-withdrawing carboxylic group on a phenyl ring (Clark, Shah & Mason, 1991).
Anti-inflammatory Properties : Certain anthranilate derivatives, such as mefenamic acid, have been studied for their anti-inflammatory, antipyretic, and antinociceptive properties. These derivatives have shown potential in the treatment of inflammation and pain (Winder et al., 1962).
Cytotoxicity and DNA Binding : Unsymmetrical oxovanadium complexes of anthranilate derivatives have been synthesized and characterized for their potential in DNA binding, cytotoxicity against cell lines, and oxidative cleavage of supercoiled DNA (Guo et al., 2012).
Pharmaceutical Synthesis in Yeast : Studies have explored the potential of yeast (Saccharomyces cerevisiae) as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates), which have therapeutic benefits including anti-inflammatory and antiproliferative effects (Eudes et al., 2011).
Antitumor Agents : Anthranilate acid derivatives have been synthesized and evaluated for their cytotoxic activity against human carcinoma cell lines. Compounds containing N-phenyl aniline showed significant inhibition of these cell lines (El‐serwy et al., 2016).
Antimicrobial Activity : Various anthranilic acid derivatives have been synthesized and investigated for their antimicrobial activities, with some showing significant antibacterial activity but no noticeable antifungal effects (Kar, Gugnani & Madumere, 1980).
Psoriasis Treatment : Anthranilate derivatives have been evaluated for their efficiency in ameliorating psoriasis in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration (Lin et al., 2018).
Metabolic Engineering for Anthranilate Synthesis : Escherichia coli has been modified using metabolic engineering strategies for the production of anthranilate from glucose, presenting a sustainable alternative to chemical synthesis (Balderas-Hernández et al., 2009).
Mechanism of Action
Target of Action
Phenyl anthranilate primarily targets the anthranilate synthase enzyme . This enzyme plays a crucial role in the biosynthesis of the amino acid tryptophan . It catalyzes the conversion of chorismate to anthranilate , which is a key intermediate in the biosynthesis of indole and, by extension, tryptophan .
Mode of Action
This compound interacts with its target, the anthranilate synthase enzyme, by acting as a substrate
Biochemical Pathways
This compound is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . This pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate, which is ultimately converted into chorismate . Chorismate then serves as a precursor for the synthesis of anthranilate via the action of anthranilate synthase . Anthranilate is a precursor to the amino acid tryptophan .
Result of Action
The primary result of this compound’s action is the production of anthranilate, an important intermediate in the biosynthesis of indole and the amino acid tryptophan . Tryptophan can then be metabolized further into serotonin, melatonin, or various auxins .
Safety and Hazards
Future Directions
Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . This study designed an Escherichia coli cell factory and optimized the fed-batch culture process to achieve a high titer of anthranilate production . Anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .
properties
IUPAC Name |
phenyl 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSYQBEXZGTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145450 | |
Record name | Phenyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10268-69-6 | |
Record name | Benzoic acid, 2-amino-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10268-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is phenyl 2-aminobenzoate used in coordination chemistry?
A: Phenyl 2-aminobenzoate can act as a precursor for synthesizing tridentate Schiff base ligands. [] Researchers synthesized the Schiff base ligand phenyl 2-(2-hydroxybenzylidenamino)benzoate (HL) by reacting phenyl 2-aminobenzoate with salicylaldehyde. [] This ligand, possessing nitrogen and oxygen donor atoms (ONO), readily forms complexes with metal ions like Cr(III), La(III), and Pr(III). [] These complexes, characterized using various spectroscopic techniques, exhibited octahedral geometry and showed potential for biological applications, particularly antibacterial activity. []
Q2: Can you elaborate on the antibacterial activity observed with phenyl 2-aminobenzoate derivatives?
A: While the provided research doesn't directly investigate the antibacterial activity of phenyl 2-aminobenzoate itself, it highlights the promising activity of its lanthanum complex, [La(L)2]Cl. [] This complex demonstrated inhibitory effects against both Gram-negative bacteria (Mirabilis, Klebsiella pneumoniae, Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). [] This finding suggests that incorporating phenyl 2-aminobenzoate into metal complexes could be a viable strategy for developing novel antibacterial agents.
Q3: What spectroscopic techniques are useful for characterizing phenyl 2-aminobenzoate and its derivatives?
A: Several spectroscopic methods prove valuable in characterizing phenyl 2-aminobenzoate and its derivatives. Researchers utilized Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy to analyze the synthesized Schiff base ligand (HL) derived from phenyl 2-aminobenzoate. [] These techniques provide insights into the functional groups and electronic transitions present in the molecule. [] Additionally, elemental analysis (C.H.N.) confirmed the elemental composition of the synthesized compounds. []
Q4: Are there any other interesting applications of compounds related to phenyl 2-aminobenzoate?
A: While the provided research focuses on the coordination chemistry and potential antibacterial applications of phenyl 2-aminobenzoate derivatives, other research highlights the magnetic properties of copper(II) complexes with aminocarboxylic acids. [] While not directly investigating phenyl 2-aminobenzoate, this research explores the magnetic behavior of similar compounds, suggesting a broader interest in the physicochemical properties of this class of molecules. []
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